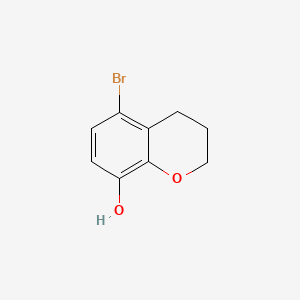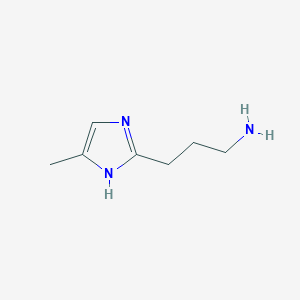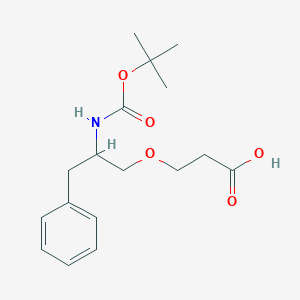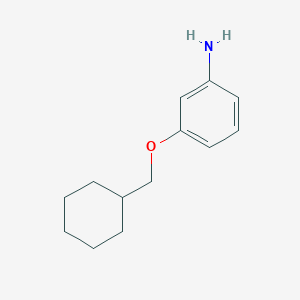
Ethyl 5-chloro-6-methylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-chloro-6-methylnicotinate is an organic compound belonging to the class of nicotinates, which are esters of nicotinic acid. This compound is characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 6th position on the nicotinic acid ring, with an ethyl ester functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chloro-6-methylnicotinate typically involves the esterification of 5-chloro-6-methylnicotinic acid with ethanol. The reaction is catalyzed by acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reaction vessels and continuous flow reactors. The process involves the continuous addition of 5-chloro-6-methylnicotinic acid and ethanol into the reactor, with the catalyst being added in a controlled manner. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohols.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: 5-chloro-6-methylnicotinic acid.
Reduction: 5-chloro-6-methyl-3-pyridinemethanol.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 5-chloro-6-methylnicotinate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with nicotinic acid derivatives.
Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its reactivity and functional groups.
Mecanismo De Acción
The mechanism of action of Ethyl 5-chloro-6-methylnicotinate is primarily based on its ability to interact with biological molecules through its ester and chlorine functional groups. The compound can undergo hydrolysis to release nicotinic acid derivatives, which can then participate in various biochemical pathways. The chlorine atom can also facilitate interactions with enzymes and receptors, potentially leading to biological effects such as antimicrobial activity.
Comparación Con Compuestos Similares
Methyl nicotinate: Similar in structure but with a methyl ester group instead of an ethyl ester group. Used in topical preparations for muscle and joint pain.
Ethyl 2-chloro-6-methylnicotinate: Similar structure but with the chlorine atom at the 2nd position. Used in different chemical syntheses.
Uniqueness: Ethyl 5-chloro-6-methylnicotinate is unique due to the specific positioning of the chlorine and methyl groups on the nicotinic acid ring, which can influence its reactivity and biological activity. This unique structure allows it to be used in specific synthetic pathways and applications that other similar compounds may not be suitable for.
Propiedades
Fórmula molecular |
C9H10ClNO2 |
|---|---|
Peso molecular |
199.63 g/mol |
Nombre IUPAC |
ethyl 5-chloro-6-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-8(10)6(2)11-5-7/h4-5H,3H2,1-2H3 |
Clave InChI |
KXQPGKVSELHGKP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(N=C1)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![{2-[4-(4-Chloro-phenylsulfanyl)-phenylamino]-thiazol-4-yl}acetic acid](/img/structure/B13931715.png)

![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)methylene]-3-methyl-](/img/structure/B13931724.png)




![1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile](/img/structure/B13931757.png)
